Cas no 1807006-99-0 (3-Bromo-6-fluoro-2-hydroxymandelic acid)
3-Bromo-6-fluoro-2-hydroxymandelic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-6-fluoro-2-hydroxymandelic acid
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- Inchi: 1S/C8H6BrFO4/c9-3-1-2-4(10)5(6(3)11)7(12)8(13)14/h1-2,7,11-12H,(H,13,14)
- InChI Key: OJVRKXQNNBOPBH-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1O)C(C(=O)O)O)F
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 225
- XLogP3: 1.8
- Topological Polar Surface Area: 77.8
3-Bromo-6-fluoro-2-hydroxymandelic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015024092-250mg |
3-Bromo-6-fluoro-2-hydroxymandelic acid |
1807006-99-0 | 97% | 250mg |
504.00 USD | 2021-06-18 | |
| Alichem | A015024092-500mg |
3-Bromo-6-fluoro-2-hydroxymandelic acid |
1807006-99-0 | 97% | 500mg |
863.90 USD | 2021-06-18 | |
| Alichem | A015024092-1g |
3-Bromo-6-fluoro-2-hydroxymandelic acid |
1807006-99-0 | 97% | 1g |
1,490.00 USD | 2021-06-18 |
3-Bromo-6-fluoro-2-hydroxymandelic acid Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 3-Bromo-6-fluoro-2-hydroxymandelic acid
Comprehensive Analysis of 3-Bromo-6-fluoro-2-hydroxymandelic acid (CAS No. 1807006-99-0): Properties, Applications, and Research Insights
3-Bromo-6-fluoro-2-hydroxymandelic acid (CAS No. 1807006-99-0) is a halogenated derivative of mandelic acid, gaining attention in pharmaceutical and biochemical research due to its unique structural features. The compound's bromine and fluorine substitutions enhance its reactivity, making it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its potential in drug discovery, particularly for designing enzyme inhibitors and chiral building blocks. Its hydroxyl group further contributes to its solubility and interaction with biological targets, aligning with current trends in fragment-based drug design.
In the context of green chemistry, 3-Bromo-6-fluoro-2-hydroxymandelic acid has been studied for its role in sustainable synthesis. With the rise of AI-driven molecular modeling, this compound's electronic properties are being simulated to predict its behavior in catalytic reactions. A frequently searched question—"How to optimize the synthesis of fluorinated mandelic acid derivatives?"—highlights its relevance in process chemistry. Recent publications also link it to metabolite analysis, as its structure mimics endogenous compounds, enabling applications in biomarker detection.
The compound's CAS No. 1807006-99-0 is often cross-referenced in patent databases, indicating its industrial significance. For instance, its chemo-selectivity in cross-coupling reactions addresses the demand for high-precision intermediates in API manufacturing. Users searching for "halogenated mandelic acid safety profiles" will find data on its stability under controlled conditions, though it is not classified as hazardous. Additionally, its crystallographic data is a hot topic in X-ray diffraction studies, supporting material science innovations.
From a market perspective, 3-Bromo-6-fluoro-2-hydroxymandelic acid caters to niche segments like custom synthesis and contract research organizations (CROs). Its price trends and supply chain dynamics are monitored via platforms like Reaxys, reflecting its growing commercial footprint. The compound's compatibility with continuous flow chemistry—a trending technique—further boosts its appeal for industrial-scale production.
Future research may explore its structure-activity relationships (SAR) in central nervous system (CNS) drug candidates, given its ability to cross the blood-brain barrier. As precision medicine advances, derivatives of this compound could play a pivotal role in personalized therapeutics. For now, its blend of halogenation and chirality ensures its position as a versatile tool in modern chemistry.
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